molecular formula C10H15NO2S B193189 4-tert-Butylbenzenesulfonamide CAS No. 6292-59-7

4-tert-Butylbenzenesulfonamide

Cat. No.: B193189
CAS No.: 6292-59-7
M. Wt: 213.3 g/mol
InChI Key: KYDZEZNYRFJCSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

4-tert-Butylbenzenesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

4-tert-butylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDZEZNYRFJCSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70278754
Record name 4-tert-Butylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6292-59-7
Record name 4-tert-Butylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6292-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butylbenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006292597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6292-59-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-tert-Butylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-TERT-BUTYLBENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HBX5G8GUV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-Butylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-tert-Butylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-tert-Butylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-tert-Butylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-tert-Butylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-tert-Butylbenzenesulfonamide
Customer
Q & A

Q1: How is 4-tert-Butylbenzenesulfonamide utilized in the synthesis of Bosentan?

A1: this compound serves as a crucial reactant in the final stages of Bosentan synthesis. It reacts with a specifically substituted pyrimidine derivative, either directly in DMSO [] or under various reaction conditions involving catalysts and solvents [, , ]. This reaction forms the sulfonamide linkage that is critical for Bosentan's biological activity.

Q2: Are there alternative synthetic routes to Bosentan that do not involve this compound?

A2: While this compound is a commonly used building block, alternative synthetic pathways to Bosentan exist. Some methods involve a multi-step process with different starting materials and intermediates. For example, one method utilizes a protected form of 2-[5-(2-methoxyphenoxy)-6-chloro-2-(pyrimidin-2-yl)pyrimidin-4-yloxy]ethanol, which reacts with this compound to yield Bosentan [].

Q3: Beyond Bosentan synthesis, what other applications utilize this compound?

A3: this compound has proven useful beyond Bosentan synthesis. It's been employed as a substituent in the synthesis of iron phthalocyanine complexes []. These complexes exhibit notable stability under oxidative conditions and have shown potential as catalysts in the oxidation of olefins, showcasing the versatility of this compound in materials science and catalysis [].

Q4: How does the structure of molecules similar to Bosentan, which incorporate this compound, affect their interaction with endothelin receptors?

A4: Research exploring endothelin receptor antagonists highlights the significance of the sulfonamide group derived from this compound and the role of specific structural modifications []. Studies indicate that introducing a pyrimidine ring into similar molecules dramatically increases their binding affinity for the endothelin ET-A receptor subtype []. This suggests a “pyrimidine binding pocket" within the ET-A receptor, emphasizing the importance of spatial arrangement and specific interactions for high affinity and selectivity [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.